

Structural & Physical Properties of Phosphoryl Fluoride

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Compound Focus: Phosphoryl fluoride

CAS No.: 13478-20-1

Cat. No.: S1506004

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Basic Identifiers

- **Chemical Formula:** POF_3
- **Molar Mass:** 103.9684 g/mol
- **Appearance:** Colorless gas
- **Boiling Point:** $-39.7\text{ }^\circ\text{C}$ [1]

Molecular Geometry & Bonding

- **Primary Structure:** Tetrahedral geometry around the phosphorus atom [1]
- **Reactivity:** Hydrolyzes in aqueous solution, proceeding through difluorophosphate (HPO_2F_2) and monofluorophosphate ($\text{H}_2\text{PO}_3\text{F}$) intermediates to yield orthophosphate (H_3PO_4) [1]

Experimental Spectroscopic Data

Vibrational Spectroscopy (Raman & IR)

- **P-F Bond Detection:** Best confirmed by ^{19}F NMR or XPS; Raman spectroscopy shows weak signals for P-F bonds [2]
- **Bond Stability:** PO_3F bonds are stable at low temperatures; no evidence for PO_2F_2 species in glasses [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: NMR Spectroscopy Parameters for Fluorinated Compounds

Nucleus	Chemical Shift Range	Key Application	Experimental Notes
¹⁹ F	~500 ppm [3]	Direct quantification of POF ₃ and derivatives; tracking hydrolysis [3]	Broad range minimizes signal overlap; no solvent interference
³¹ P	Information missing	Probing phosphorus coordination environment	Information missing

Mass Spectrometry & Gas Phase Data

Table 2: Gas Phase Thermochemistry & Energetics [4]

Parameter	Value	Conditions
Standard Enthalpy of Formation ($\Delta_f H^\circ_{\text{gas}}$)	-1254.25 kJ/mol	Data reviewed in Dec. 1969
Standard Entropy (S°_{gas} , 1 bar)	285.41 J/mol·K	Data reviewed in Dec. 1969
Ionization Energy (IE)	12.76 ± 0.01 eV	Evaluated data
Proton Affinity	694.0 kJ/mol	Review data

Detailed Experimental Protocols

¹⁹F NMR Spectroscopy for Quantification

This method is ideal for directly analyzing **phosphoryl fluoride** and its hydrolysis products without needing identical reference standards [3].

- **Sample Preparation:** Dissolve sample in dimethylsulfoxide-d₆ or appropriate aqueous buffer. Use trifluoroacetic acid (TFA, $\delta = -75.0$ ppm) as an internal standard for quantification and referencing [3].
- **Instrument Parameters:**
 - **Pulse Sequence:** Use a 90° pulse angle (zgfhigqn Bruker pulse program)

- **Relaxation Delay (D1):** 20 seconds to ensure complete T1 relaxation
- **Scans:** 512 scans for optimal signal-to-noise ratio
- **Spectral Width:** 95-125 ppm, adjusted for specific analyte
- **Data Points:** 65536
- **Temperature:** 300 K [3]
- **Quantification:** Integrate peaks and compare the area to the internal standard. The interday precision should be better than 1.2% RSD [3].

X-Ray Photoelectron Spectroscopy (XPS) for P-F Bonds

- **Application:** Provides direct evidence of P-F bonds [2]
- **Procedure:** Standard XPS analysis of the F 1s and P 2p core levels can confirm the presence and chemical environment of P-F bonds.

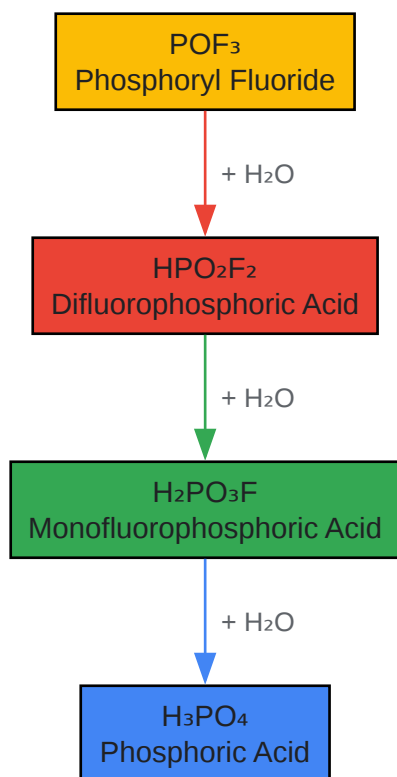
Critical Safety & Handling Procedures

Phosphoryl fluoride is a **poisonous and corrosive gas** that can form hydrofluoric acid (HF) upon contact with moisture [1].

- **Primary Hazards:** Toxic upon inhalation, corrosive to eyes, skin, and respiratory tract [1].
- **Handling Precautions:**
 - **Engineering Controls:** Use only in a certified fume hood.
 - **Personal Protective Equipment (PPE):** Wear appropriate chemical-resistant gloves, lab coat, and safety goggles.
 - **HF Considerations:** Have calcium gluconate gel readily available in case of exposure.
- **Decontamination:** Equipment and spills should be treated with appropriate neutralizing agents.

Hydrolysis Pathway & Reaction Monitoring

The stepwise hydrolysis of POF_3 is a key reaction that can be monitored effectively using ^{19}F NMR spectroscopy [1].



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Hydrolysis pathway of **phosphoryl fluoride** proceeds through sequential fluoride displacement [1].

Research Applications & Implications

- **Phosphate Mimics:** Hydrolysis intermediates like difluorophosphate (HPO₂F₂) and monofluorophosphate (H₂PO₃F) serve as valuable phosphate mimics in chemical biology and drug development [1] [5].
- **Material Science:** P-F bonds in fluoride-phosphate glasses are stable at low temperatures, making them useful in optics, photonics, and energy storage applications [2].
- **Analytical Advancement:** The resurgence of organophosphorus(V) fluoride chemistry, including its recent inclusion in click chemistry (PFEx), opens new avenues for creating probes and pharmaceuticals [5].

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References

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